molecular formula C17H22N2O4S B12436985 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 887589-99-3

4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12436985
CAS No.: 887589-99-3
M. Wt: 350.4 g/mol
InChI Key: HDGOTGHJOSVHDL-UHFFFAOYSA-N
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Description

4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a cyano group and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl group and the cyano group. The tert-butyl ester group is usually introduced in the final step to protect the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with various substituents on the aromatic ring.

    Reduction: The corresponding amine derivative.

    Hydrolysis: The free carboxylic acid form of the compound.

Scientific Research Applications

4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be used in the development of new materials with specific properties.

    Biological Research: It can serve as a probe or ligand in biochemical studies.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and benzenesulfonyl groups can play a crucial role in binding to the target site, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 4-(3-Cyano-benzenesulfonyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which can impart different chemical and biological properties compared to similar compounds with pyrrolidine or morpholine rings

Properties

CAS No.

887589-99-3

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl 4-(3-cyanophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(20)19-9-7-14(8-10-19)24(21,22)15-6-4-5-13(11-15)12-18/h4-6,11,14H,7-10H2,1-3H3

InChI Key

HDGOTGHJOSVHDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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